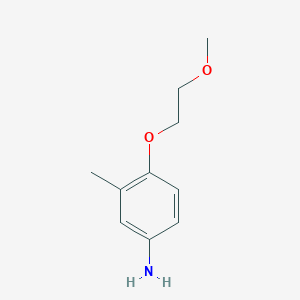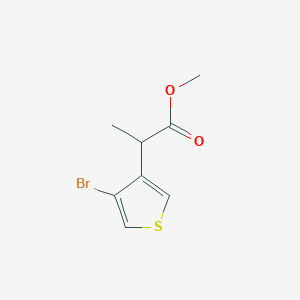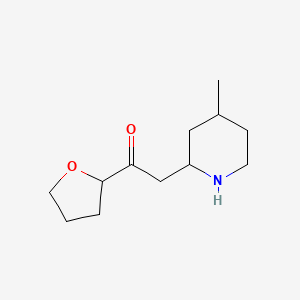
4-Chlorobiphenyl-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The process begins with 4-chlorobiphenyl, which can be synthesized through the Suzuki-Miyaura coupling reaction of 4-chlorophenylboronic acid with bromobenzene.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Chloro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde exerts its effects depends on its chemical reactivity:
Comparison with Similar Compounds
4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Chloro-[1,1’-biphenyl]-2-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C13H9ClO |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
BPWATAJMPLXNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)



![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)

![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
